
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) is a chemical compound that belongs to the class of isoxazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. It may also act by disrupting the cell membrane integrity of microorganisms or interfering with their metabolic processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) can reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been found to exhibit analgesic and antipyretic activities. In addition, it has been shown to have insecticidal and herbicidal activities, which may be due to its ability to disrupt the cell membrane integrity of target organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) in lab experiments is its broad range of activities. It has been found to exhibit potent anti-inflammatory, analgesic, antipyretic, anticancer, and antimicrobial properties, making it a versatile compound for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI). One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to develop more specific and effective drugs based on this compound. Another direction is to explore its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties. Furthermore, more studies are needed to evaluate its safety and toxicity profile to determine its suitability for use in humans and the environment.
In conclusion, 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) is a promising compound with a wide range of potential applications. Its synthesis method has been optimized to achieve high yield and purity, and its mechanism of action and biochemical and physiological effects have been extensively studied. Despite its limitations, it remains a versatile compound for various applications, and its future directions hold great promise for the scientific community.
Métodos De Síntesis
The synthesis of 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) involves the reaction of 4-methoxyphenylhydrazine, benzaldehyde, and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its anticancer and antimicrobial properties. In the field of agrochemicals, it has been found to have insecticidal and herbicidal activities. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
115665-09-3 |
|---|---|
Nombre del producto |
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) |
Fórmula molecular |
C18H15NO4 |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
methyl 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-21-14-10-8-13(9-11-14)17-15(18(20)22-2)16(19-23-17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clave InChI |
GBSFCQNXMBGRJF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C(=O)OC |
Sinónimos |
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



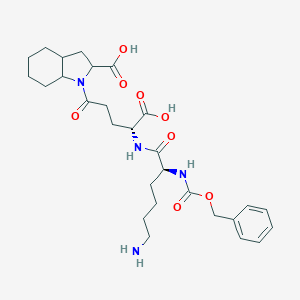


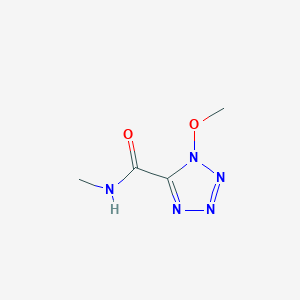

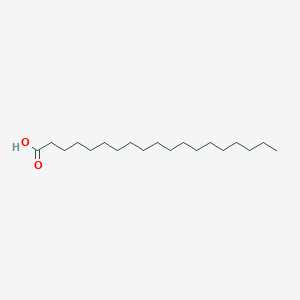
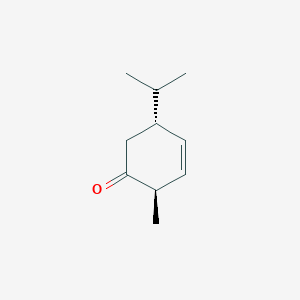
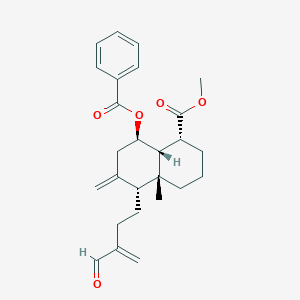
![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
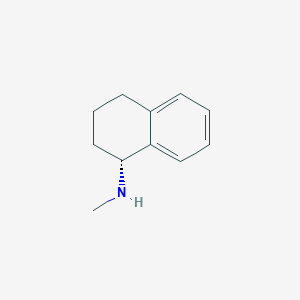

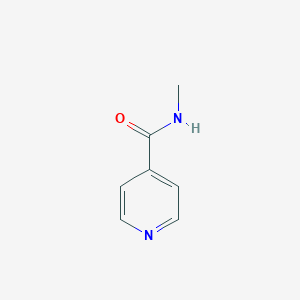
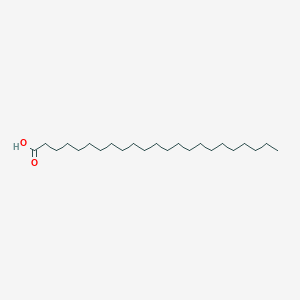
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)